Lipophilicity: Propyl vs. Methyl and Ethyl Analogs
The predicted octanol-water partition coefficient (XLogP3) for 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is 2.2, which is higher than the values computed for its 5-ethyl (XLogP3 ~1.8) and 5-methyl (XLogP3 1.5) congeners [1][2][3]. This progressive increase in lipophilicity with alkyl chain elongation is consistent with established structure-property relationships for triazolopyrimidine scaffolds [4].
Higher predicted lipophilicity may support membrane permeability and target engagement studies.
Computed property; experimental logP may vary.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: 1.5; 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine: ~1.8 (estimated by interpolation) |
| Quantified Difference | Propyl derivative is +0.7 XLogP3 units higher than methyl; +0.4 units higher than ethyl |
| Conditions | Computed property using XLogP3 algorithm (PubChem/ChemBase data) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target binding in lipophilic pockets, making the 5-propyl derivative a strategically distinct choice for optimizing bioavailability or target engagement in cell-based assays.
- [1] PubChem. 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine. CID 16768034. View Source
- [2] PubChem. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. CID 520127. View Source
- [3] ChemBase. 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine. CB260346. View Source
- [4] Chen Q, et al. Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Eur J Med Chem. 2008;43(3):595-603. View Source
